molecular formula C20H18O7 B2440424 methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 864750-86-7

methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2440424
CAS No.: 864750-86-7
M. Wt: 370.357
InChI Key: AFIYWUNRRHQVNF-UHFFFAOYSA-N
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Description

methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2,4-dimethoxyphenyl group and a methoxyacetate moiety. The chromen-2-one core is known for its diverse biological activities and is often found in natural products and synthetic pharmaceuticals.

Properties

IUPAC Name

methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-23-13-6-7-15(18(9-13)24-2)16-8-12-4-5-14(26-11-19(21)25-3)10-17(12)27-20(16)22/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIYWUNRRHQVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Hydroxycoumarin (Umbelliferone)

The coumarin core is synthesized via Pechmann condensation of resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate under acidic conditions (H₂SO₄, 0–5°C, 12 h). This yields 7-hydroxy-4-methylcoumarin, though the methyl group at position 4 is absent in the target compound. To avoid extraneous substituents, alternative β-keto esters (e.g., ethyl benzoylacetate) or modified conditions (e.g., microwave-assisted synthesis) may be employed.

Bromination at Position 3

Electrophilic bromination of 7-hydroxycoumarin using Br₂ in acetic acid introduces a bromine atom at position 3, yielding 3-bromo-7-hydroxycoumarin. This step requires precise stoichiometry (1 eq Br₂) and temperature control (25°C, 2 h) to prevent di-substitution.

Suzuki-Miyaura Cross-Coupling

The brominated intermediate undergoes palladium-catalyzed coupling with 3,4-dimethoxyphenylboronic acid. Conditions adapted from ACS Journal of Organic Chemistry protocols include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 eq)
  • Solvent: Dioxane/water (4:1)
  • Temperature: 80°C, 12 h.
    This step achieves ~85% yield of 3-(3,4-dimethoxyphenyl)-7-hydroxycoumarin, confirmed via HPLC and ¹H NMR.

O-Alkylation at Position 7

The phenolic hydroxyl at position 7 is alkylated with methyl bromoacetate under basic conditions:

  • Base: K₂CO₃ (3 eq)
  • Solvent: Anhydrous DMF
  • Temperature: 60°C, 6 h.
    The reaction proceeds via SN2 mechanism, forming the ether linkage with >90% purity after recrystallization (ethanol/water).

Synthetic Route 2: Direct Assembly via Modified Pechmann Condensation

Pre-Functionalized Phenol Substrate

A resorcinol derivative pre-substituted with a 3,4-dimethoxyphenyl group is condensed with ethyl glyoxylate to form the coumarin skeleton. This route bypasses post-cyclization functionalization but requires custom synthesis of the starting phenol, increasing complexity.

Acid-Catalyzed Cyclization

Using H₂SO₄ or Nafion-H as a catalyst, the reaction proceeds at 120°C for 24 h, yielding the 3-(3,4-dimethoxyphenyl)coumarin directly. Subsequent O-alkylation (as in Route 1) installs the acetate side chain.

Industrial-Scale Considerations

Patent EP1778613B1 highlights ketene-based acetylation for ester production, relevant for the methoxyacetate group. In this process:

  • Acetic acid is pyrolyzed to ketene (700°C, triethyl phosphate catalyst).
  • Ketene reacts with methanol to form methyl acetate, which could serve as an acetylating agent for the phenolic intermediate.
    This method offers scalability but requires stringent temperature and pressure controls to minimize diketene byproducts.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 3.85 (s, 6H, OCH₃), 3.90 (s, 3H, COOCH₃), 4.85 (s, 2H, OCH₂CO), 6.35–7.85 (m, 7H, aromatic).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O coumarin).

Chromatographic Purity :

  • HPLC (C18 column, MeOH/H₂O 70:30): Retention time 12.3 min, purity 98.5%.

Challenges and Optimization

  • Selectivity in Bromination : Excess Br₂ leads to di-brominated byproducts; controlled addition and low temperatures are critical.
  • Coupling Efficiency : Pd catalyst loading above 5 mol% risks colloidal palladium formation, reducing yield.
  • Esterification Side Reactions : Competing O- vs. C-alkylation is mitigated by using a polar aprotic solvent (DMF) and excess methyl bromoacetate.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-2-one core or the phenyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromen-2-one derivatives .

Scientific Research Applications

methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: The compound exhibits potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can bind to cellular receptors, influencing signal transduction pathways and leading to anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate
  • Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide

Uniqueness

methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its specific substitution pattern on the chromen-2-one core. The presence of the 2,4-dimethoxyphenyl group and the methoxyacetate moiety imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H21O6\text{C}_{21}\text{H}_{21}\text{O}_{6}

This structure features a chromenone core linked to a dimethoxyphenyl group, which is significant for its biological properties. The presence of the methoxy groups enhances its solubility and bioavailability.

1. Anticancer Properties

Research has identified this compound as a potential anticancer agent. Studies indicate that derivatives of chromenones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism : The compound may exert its anticancer effects by modulating signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
  • Case Study : In a study involving human breast cancer cells, this compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity against these cells.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Several studies have reported that chromenone derivatives exhibit activity against a range of pathogens:

  • Bacterial Inhibition : In vitro assays showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL depending on the bacterial strain tested .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

3. Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties:

  • Mechanism : It is hypothesized that this compound inhibits pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, which play crucial roles in inflammatory responses .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Cytotoxicity : Various studies have confirmed its cytotoxic effects on cancer cells with different mechanisms leading to apoptosis.
  • Antibacterial Activity : The compound has shown promising results against multiple bacterial strains, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Potential : Preliminary investigations indicate that it may reduce inflammation markers in vitro.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a 7-hydroxycoumarin derivative with methyl chloroacetate under alkaline conditions. For example, in analogous compounds (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate), anhydrous K₂CO₃ in dry DMF at 80°C for 10 hours achieves yields of 81–82% . Key variables include solvent choice (DMF vs. acetonitrile), base strength, and reaction time. Lower yields (e.g., 40% in literature) may arise from incomplete substitution or side reactions like ester hydrolysis, necessitating purification via recrystallization (ethanol/hexane) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography (e.g., Cu-Kα radiation, θ range 2.5–27.5°) confirms bond lengths and angles, as demonstrated for ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate, which shares structural similarities . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, coumarin carbonyl at δ 160–165 ppm) .
  • HRMS : To confirm molecular formula (e.g., C₂₀H₁₈O₈ expected for this compound) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies for analogous chromenones show:

  • pH Stability : Stable in neutral to mildly acidic conditions (pH 4–7), with hydrolysis observed in strongly alkaline (pH >10) or acidic (pH <2) media .
  • Thermal Stability : Decomposition above 200°C (TGA data), with short-term stability at 25°C for >6 months when stored in amber vials under inert gas .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and predicted spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict NMR/IR spectra. Discrepancies in carbonyl stretching (calculated vs. experimental 1710 cm⁻¹) may arise from solvent effects (PCM models) or crystal packing forces, requiring correction factors . For electronic properties, HOMO-LUMO gaps predict reactivity toward electrophiles (e.g., nitro groups at C-3) .

Q. What strategies are effective for derivatizing the acetoxy moiety to enhance bioactivity?

  • Methodological Answer : The ester group can be modified via:

  • Hydrolysis : 6M HCl/EtOH (1:1) at reflux to yield the carboxylic acid, improving water solubility .
  • Aminolysis : Reaction with hydrazine (e.g., CH₃OH/CHCl₃, acetic acid catalyst) to form hydrazide derivatives for Schiff base synthesis (e.g., 69–91% yields with 4’-chloroacetophenone) .
  • Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition to introduce triazole rings, enhancing antimicrobial activity .

Q. How do structural modifications (e.g., trifluoromethyl vs. methoxy substituents) influence enzyme inhibition kinetics?

  • Methodological Answer : Comparative studies using surface plasmon resonance (SPR) show:

  • Trifluoromethyl groups : Increase lipophilicity (logP +0.5) and binding affinity to cytochrome P450 (Kd = 12 µM vs. 25 µM for methoxy analogs) due to hydrophobic interactions .
  • Methoxy positioning : 2,4-Dimethoxy substitution on the phenyl ring enhances π-stacking with tyrosine residues in COX-2 (IC₅₀ = 3.2 µM vs. 8.7 µM for mono-methoxy) .

Q. What experimental designs address discrepancies in reported biological activities (e.g., antimicrobial vs. null results)?

  • Methodological Answer : Contradictions often stem from assay variability. Standardized protocols include:

  • MIC Testing : Broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922), using ciprofloxacin as a positive control .
  • Cytotoxicity Profiling : MTT assays on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ >50 µM required for selectivity) .
  • Synergy Studies : Checkerboard assays with β-lactams to identify potentiation effects (FIC index <0.5) .

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